molecular formula C8H6N4O3 B13406156 2-Azido-1-(3-nitrophenyl)ethan-1-one

2-Azido-1-(3-nitrophenyl)ethan-1-one

Cat. No.: B13406156
M. Wt: 206.16 g/mol
InChI Key: ZBAITERRPWFQOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-1-(3-nitrophenyl)ethan-1-one (CAS 861929-20-6) is a high-purity organic building block with the molecular formula C 8 H 6 N 4 O 3 and a molecular weight of 206.16 g/mol . This compound, characterized by an azido group adjacent to a ketone on a 3-nitrophenyl ring, is a versatile intermediate in synthetic organic and medicinal chemistry. Key Research Applications: Synthesis of N-Heterocycles: This ketone serves as a critical precursor in the transition-metal-free tandem synthesis of complex heterocycles, such as 3-ketoisoquinolines . Preparation of Chiral Intermediates: It is a substrate for the enzymatic synthesis of enantiopure 1,2-azido alcohols, which are valuable precursors to non-racemic 1,2-amino alcohols—essential building blocks for pharmaceuticals, chiral ligands, and catalysts . These amino alcohols are foundational structures in compounds like β-adrenergic receptor blockers . Click Chemistry: The azide group readily participates in copper-catalyzed (CuAAC) or metal-free cycloadditions to form 1,2,3-triazoles . This makes it a valuable reagent for constructing triazole-containing molecular architectures, which are prevalent in drug discovery and materials science. The compound is typically supplied with a purity of 95% or greater. Researchers should note that azide-containing compounds require appropriate safety precautions. This product is intended For Research Use Only and is not approved for human, diagnostic, or therapeutic applications.

Properties

Molecular Formula

C8H6N4O3

Molecular Weight

206.16 g/mol

IUPAC Name

2-azido-1-(3-nitrophenyl)ethanone

InChI

InChI=1S/C8H6N4O3/c9-11-10-5-8(13)6-2-1-3-7(4-6)12(14)15/h1-4H,5H2

InChI Key

ZBAITERRPWFQOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Halogen-Azide Substitution

One of the most common methods for synthesizing azido compounds is through the substitution of a halogen atom with an azide group. This reaction typically involves the use of sodium azide (Na$$_3$$N) in a suitable solvent.

Example Reaction:

This method is straightforward and often yields high purity products. However, the choice of solvent and reaction conditions can significantly affect the yield and purity of the final product.

Synthesis from Aldehydes

Another approach involves the conversion of an aldehyde to an azido compound through a series of reactions. This method is less direct but can be useful when starting materials are limited.

Reaction Conditions and Optimization

Optimizing reaction conditions is crucial for achieving high yields and purity. Factors such as solvent choice, temperature, and reaction time can significantly impact the outcome.

Solvent Selection

The choice of solvent is critical in azide substitution reactions. Common solvents include acetone, DMF, and water. Acetone is often preferred due to its ability to dissolve both reactants and facilitate the reaction at room temperature.

Temperature and Reaction Time

Room temperature is typically sufficient for these reactions, with reaction times ranging from a few hours to overnight. Higher temperatures may increase the reaction rate but can also lead to side reactions.

Characterization and Purification

After synthesis, the compound must be characterized and purified to ensure its identity and purity.

Spectroscopic Analysis

Purification Techniques

Column chromatography is commonly used for purification, employing solvents like hexane and ethyl acetate.

Data Tables

Table 1: Common Solvents Used in Azide Substitution Reactions

Solvent Advantages Disadvantages
Acetone Good solubility, facilitates reaction at room temperature May not be suitable for all reactants
DMF High boiling point, good for reactions requiring heat Can be difficult to remove from products
Water Environmentally friendly, low cost May not dissolve all reactants well

Table 2: Reaction Conditions for Azide Substitution

Condition Typical Range Notes
Temperature Room temperature to 50°C Higher temperatures may increase reaction rate but risk side reactions
Reaction Time Several hours to overnight Longer times may be needed for complete conversion
Catalysts None typically needed Copper catalysts may be used in some cases for specific reactions

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-(3-nitrophenyl)ethan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Azido-1-(3-nitrophenyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azido-1-(3-nitrophenyl)ethan-1-one depends on the specific reactions it undergoes. For example:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Nitro Group Substitution

2-Azido-1-(4-nitrophenyl)ethan-1-one
  • Structural Differences : The nitro group is at the para position.
  • Crystallography : The para-nitro derivative crystallizes in the orthorhombic system (space group Pca2₁) with lattice parameters a = 7.6307 Å, b = 9.5168 Å, c = 12.4097 Å .
  • Applications : Used in triazole synthesis for antimicrobial agents .
Key Differences:
  • Electronic Effects : The meta-nitro group in the target compound may reduce conjugation with the ketone compared to the para isomer, altering reaction kinetics .
  • Crystal Packing : The para-nitro compound exhibits distinct intermolecular interactions due to its planar geometry, whereas the meta isomer’s packing remains less characterized.

Substituent Variations on the Phenyl Ring

2-Azido-1-(4-fluorophenyl)ethan-1-one
  • Structural Features : Fluorine substituent at the para position.
  • Synthesis : Prepared via nucleophilic substitution of a bromo precursor with sodium azide (92% yield) .
  • Applications : Serves as a precursor for triazole-containing antimicrobial agents (e.g., compounds 33–34 in Fig. 5 of ).
2-Azido-1-(4-bromophenyl)ethan-1-one
  • Reactivity : The bromine atom facilitates further functionalization (e.g., cross-coupling reactions). Used in temperature-dependent click chemistry studies with phenylacetylene .
2-Azido-1-(4-methylphenyl)ethan-1-one
2-Azido-1-(3-hydroxyphenyl)ethan-1-one (AN28)

Complex Heterocyclic Derivatives

2-Azido-1-(4-(trifluoromethyl)piperidin-1-yl)ethan-1-one
  • Structural Complexity : Incorporates a trifluoromethyl-piperidine moiety.
  • Properties : Higher molecular weight (236.19 g/mol) and lipophilicity compared to simple aryl derivatives. Discontinued due to unspecified hazards .
1-(3-Azidoazetidin-1-yl)-2-(1H-tetrazol-1-yl)ethan-1-one
  • Pharmaceutical Relevance : Combines azide and tetrazole functionalities, enabling dual reactivity in drug discovery. Molecular weight: 208.18 g/mol .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Key Applications References
2-Azido-1-(3-nitrophenyl)ethan-1-one C₈H₆N₄O₃ 206.17 3-NO₂ Triazole synthesis, polymer research
2-Azido-1-(4-nitrophenyl)ethan-1-one C₈H₆N₄O₃ 206.17 4-NO₂ Antimicrobial intermediates
2-Azido-1-(4-fluorophenyl)ethan-1-one C₈H₆FN₃O 179.15 4-F Antimicrobial agents
2-Azido-1-(4-bromophenyl)ethan-1-one C₈H₆BrN₃O 240.06 4-Br Click chemistry studies
2-Azido-1-(4-methylphenyl)ethan-1-one C₉H₈N₃O 174.18 4-CH₃ Synthetic intermediates

Research Findings and Implications

  • Reactivity Trends: Electron-withdrawing groups (e.g., NO₂, F) enhance azide reactivity in cycloadditions, while electron-donating groups (e.g., CH₃) may slow reactions .
  • Biological Activity : Triazoles derived from nitro-substituted azides show broader antimicrobial activity compared to methyl or hydroxyl analogs .

Q & A

Q. What are the standard synthetic routes for preparing 2-Azido-1-(3-nitrophenyl)ethan-1-one?

The synthesis typically involves azidation of a nitro-substituted acetophenone precursor. A common method includes:

  • Starting Material : 1-(3-Nitrophenyl)ethan-1-one (3-nitroacetophenone).
  • Azidation : Treatment with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux conditions to introduce the azido group .
  • Purification : Recrystallization or column chromatography to isolate the product.
Reagents/Conditions Role
NaN₃Azide source
DMF/CH₃CNSolvent
Reflux (80–100°C)Thermal activation

Q. How is the molecular structure of 2-Azido-1-(3-nitrophenyl)ethan-1-one characterized?

Key techniques include:

  • X-ray Crystallography : Determines precise bond lengths/angles (e.g., orthorhombic crystal system, space group Pca2₁) .
  • Spectroscopy :
    • NMR : Confirms azido (-N₃) and nitro (-NO₂) group positions.
    • IR : Identifies N₃ stretching (~2100 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (~1520, 1350 cm⁻¹).
Crystallographic Data Values
Space groupPca2₁
Unit cell parameters (Å)a = 7.63, b = 9.52, c = 12.41
Molecular weight206.17 g/mol

Q. What roles do the azido and nitro functional groups play in reactivity?

  • Azido Group (-N₃) : Enables click chemistry (e.g., Huisgen cycloaddition with alkynes to form triazoles) and reduction to amines .
  • Nitro Group (-NO₂) : Electron-withdrawing effect activates the aromatic ring for electrophilic substitution, directing reactions to meta positions .

Advanced Research Questions

Q. How can reaction conditions optimize Huisgen cycloaddition for triazole synthesis?

  • Catalyst : Cu(I) (e.g., CuSO₄/ascorbate) accelerates regioselective 1,4-triazole formation.
  • Solvent : Use polar solvents (e.g., DMSO) to stabilize intermediates.
  • Yield Improvement : Pre-purify azide precursors to avoid side reactions .

Q. How should researchers address contradictions in spectroscopic data for derivatives?

  • Cross-Validation : Compare NMR/IR with computational (DFT) predictions.
  • Crystallographic Confirmation : Resolve ambiguities in substituent positioning via X-ray analysis .

Q. What safety protocols are critical for handling azido compounds?

  • Explosion Risk : Avoid mechanical shock, high temperatures, and concentrated azide solutions.
  • Ventilation : Use fume hoods to prevent inhalation of azide vapors .

Methodological Considerations

  • Synthetic Yield Optimization : Monitor reaction progress via TLC; optimize NaN₃ stoichiometry (1.2–1.5 eq.) .
  • Cycloaddition Applications : Triazole products are bioactive, making them candidates for antimicrobial/anticancer studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.